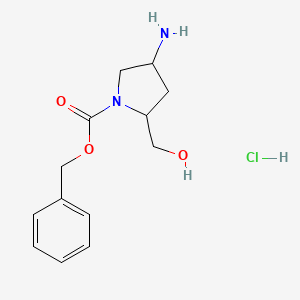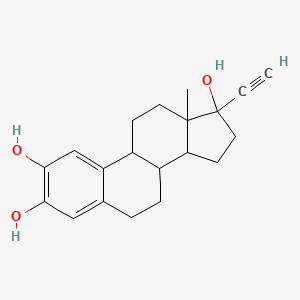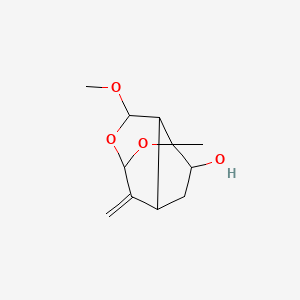![molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]: is a metabolite of chenodeoxycholic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This compound plays a crucial role in the metabolism and excretion of bile acids in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves the glucuronidation of chenodeoxycholic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and occur in the liver.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely produced through biotechnological methods involving the expression of UGT enzymes in microbial or mammalian cell cultures. The process would involve the fermentation of these cells in bioreactors, followed by extraction and purification of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
- Employed in the synthesis of bile acid derivatives for research purposes.
Biology:
- Studied for its role in bile acid metabolism and its impact on liver function.
- Used in research on the detoxification processes in the liver.
Medicine:
- Investigated for its potential therapeutic applications in liver diseases and disorders related to bile acid metabolism.
- Explored as a biomarker for liver function and bile acid metabolism.
Industry:
- Potential applications in the pharmaceutical industry for the development of drugs targeting bile acid metabolism.
- Used in the production of bile acid derivatives for various industrial applications.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Chenodeoxycholic acid: The parent compound from which beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is derived.
Glycochenodeoxycholic acid: Another bile acid derivative formed through conjugation with glycine.
Taurochenodeoxycholic acid: A bile acid derivative formed through conjugation with taurine.
Uniqueness: Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is unique due to its formation through glucuronidation, a process that significantly increases the solubility and excretion of bile acids. This distinguishes it from other bile acid derivatives that are conjugated with amino acids like glycine and taurine .
Eigenschaften
Molekularformel |
C30H48O10 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
InChI-Schlüssel |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


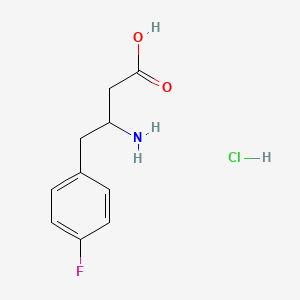
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)


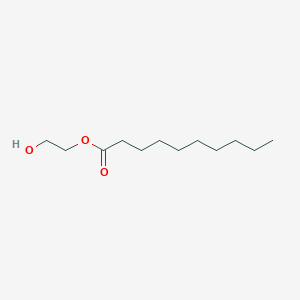
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
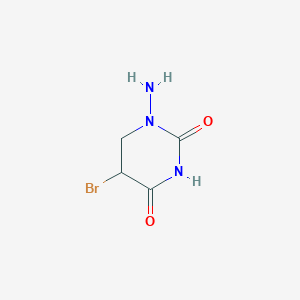
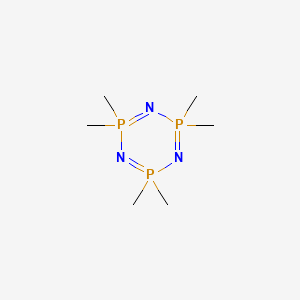
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
